REACTION_CXSMILES
|
Cl.[NH2:2][C:3]([C:7]1[CH:11]=[CH:10][S:9][CH:8]=1)([CH3:6])[C:4]#[N:5].C(N(CC)CC)C.[CH3:19][S:20](Cl)(=[O:22])=[O:21]>C(Cl)Cl>[S:9]1[CH:10]=[CH:11][C:7]([C:3]([NH:2][S:20]([CH3:19])(=[O:22])=[O:21])([CH3:6])[C:4]#[N:5])=[CH:8]1 |f:0.1|
|
Name
|
2-amino-2-(3-thienyl)-propionitrile hydrochloride
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(C#N)(C)C1=CSC=C1
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction mixture was then washed with saturated sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
to give the above-identified product which
|
Type
|
CUSTOM
|
Details
|
was used in Example 10 without further purification
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
S1C=C(C=C1)C(C#N)(C)NS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |